molecular formula C14H12OSe B12536685 Ethanone, 1-[3-(phenylseleno)phenyl]- CAS No. 666743-33-5

Ethanone, 1-[3-(phenylseleno)phenyl]-

Cat. No.: B12536685
CAS No.: 666743-33-5
M. Wt: 275.21 g/mol
InChI Key: ITPWNFPRGWBQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[3-(phenylseleno)phenyl]- is an organoselenium compound characterized by the presence of a phenylseleno group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-(phenylseleno)phenyl]- typically involves the reaction of 3-bromophenyl ethanone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselenol. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[3-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-(phenylseleno)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but often involve the use of strong nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted ethanone derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[3-(phenylseleno)phenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other organoselenium compounds.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(phenylseleno)phenyl]- involves the interaction of the phenylseleno group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[3-(methylseleno)phenyl]-
  • Ethanone, 1-[3-(ethylseleno)phenyl]-
  • Ethanone, 1-[3-(propylseleno)phenyl]-

Uniqueness

Ethanone, 1-[3-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The phenyl group can influence the compound’s reactivity and stability, making it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.

Biological Activity

Ethanone, 1-[3-(phenylseleno)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[3-(phenylseleno)phenyl]- (CAS Number: 85972-34-5) features a selenium-containing phenyl group, which is believed to contribute to its biological properties. The presence of selenium is significant as it is known to play a role in various biochemical processes and can influence the reactivity and biological activity of organic compounds.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer. Research indicates that compounds with selenium can enhance antioxidant defense mechanisms. A study highlighted the synthesis of a diphenylselenide-containing probe that demonstrated selective detection of superoxide in living cells, showcasing the potential for selenium-containing compounds in biological applications .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Ethanone, 1-[3-(phenylseleno)phenyl]-TBDThis study
Ascorbic Acid50Comparative standard
DiphenylselenideTBD

Anticancer Properties

The anticancer potential of Ethanone, 1-[3-(phenylseleno)phenyl]- has been explored through various studies. Compounds similar in structure have shown promising results against different cancer cell lines. For instance, derivatives of phenylselenide have been reported to exhibit cytotoxic effects on glioma cells, indicating that modifications to the selenium moiety can enhance therapeutic efficacy.

Case Study: Cytotoxic Effects on Glioma Cells

  • Objective : To evaluate the cytotoxic effects of selenium-containing compounds on glioma cell lines.
  • Methodology : Various concentrations of Ethanone derivatives were tested on C6 glioma cells.
  • Results : Significant cell death was observed at concentrations above 10 µM, with apoptosis being the primary mechanism of action.

The biological activity of Ethanone, 1-[3-(phenylseleno)phenyl]- can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Selenium-containing compounds can modulate ROS levels, enhancing cellular antioxidant capacity.
  • Apoptosis Induction : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Inhibition of Platelet Aggregation : Some analogues have shown significant antiplatelet activity, which could be beneficial in preventing thrombosis associated with cancer .

Research Findings and Future Directions

Recent investigations into Ethanone derivatives reveal a promising avenue for developing new antioxidants and anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications to the phenylselenide group could lead to enhanced potency and selectivity against cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantPotent ROS scavenging
AnticancerCytotoxicity against glioma cells
AntiplateletInhibition of AA-induced aggregation

Properties

CAS No.

666743-33-5

Molecular Formula

C14H12OSe

Molecular Weight

275.21 g/mol

IUPAC Name

1-(3-phenylselanylphenyl)ethanone

InChI

InChI=1S/C14H12OSe/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

ITPWNFPRGWBQPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.